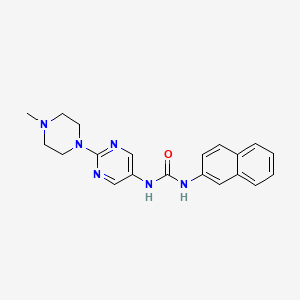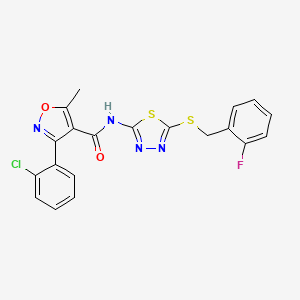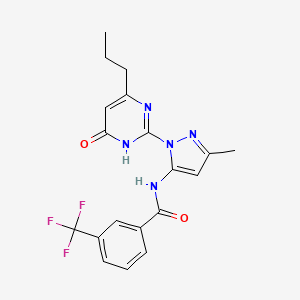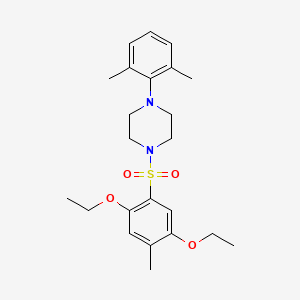
1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea, also known as MNK1/2 inhibitor, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Alzheimer's Disease (AD) Research
A novel class of 2,4-disubstituted pyrimidines has been designed and synthesized for dual cholinesterase and amyloid-β (Aβ)-aggregation inhibition, targeting multiple pathological routes in Alzheimer's disease (AD). These compounds, including variations with the 4-methylpiperazin-1-yl group, have shown potent inhibition activities. Specifically, one of the compounds demonstrated significant inhibition of human acetylcholinesterase (hAChE)-induced aggregation of Aβ(1-40) fibrils, highlighting the potential of this chemical framework in AD research and treatment strategies (T. Mohamed et al., 2011).
Molecular Self-Assembly and Polymorphism
Research on urea and thiourea derivatives has revealed insights into conformational adjustments through carbon-nitrogen bond rotation in molecular assemblies. This work, while not directly using the exact chemical structure , highlights the broader context of how similar urea derivatives can exhibit unique self-assembly and polymorphic behaviors. These findings contribute to our understanding of molecular interactions and the design of new materials with tailored properties (Nithi Phukan & J. Baruah, 2016).
Osteoporosis Treatment
Potent and selective antagonists of the αvβ3 receptor have been identified for the prevention and treatment of osteoporosis. Although the specific compound mentioned is not directly referenced, related research into pyrimidin-5-yl and naphthalen-2-yl urea derivatives has demonstrated significant potential in developing treatments for bone-related disorders. These findings emphasize the importance of such compounds in medical research, offering a foundation for future clinical applications (P. Coleman et al., 2004).
Antimicrobial Activity
A series of substituted quinazolines, including derivatives of 1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea/thiourea, were synthesized and screened for antimicrobial activity against various bacterial strains. These compounds showed a broad spectrum of activity, indicating the potential of such chemical structures in developing new antimicrobial agents. This research contributes to the ongoing search for effective treatments against resistant microbial infections (Vipul M. Buha et al., 2012).
Propiedades
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-25-8-10-26(11-9-25)19-21-13-18(14-22-19)24-20(27)23-17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12-14H,8-11H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZRCRPMCPSTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-(naphthalen-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2662950.png)
![3-methanesulfonyl-2-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2662951.png)


![N-[4-({(E)-[1-(3-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B2662956.png)



![4-Methyl-3-morpholin-4-yl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2662965.png)
![4-[(Furan-2-ylmethyl)-amino]-phenol](/img/structure/B2662966.png)
![Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2662967.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2662969.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2662970.png)